6-(1-(ethylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

Description

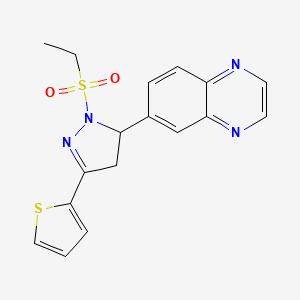

The compound 6-(1-(ethylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline features a quinoxaline core (a bicyclic system with two nitrogen atoms) linked to a dihydro-pyrazole ring substituted with an ethylsulfonyl group and a thiophen-2-yl moiety. The ethylsulfonyl group enhances solubility and metabolic stability, while the thiophene ring may contribute to π-π interactions in biological targets.

Properties

IUPAC Name |

6-(2-ethylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S2/c1-2-25(22,23)21-16(11-15(20-21)17-4-3-9-24-17)12-5-6-13-14(10-12)19-8-7-18-13/h3-10,16H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVVZIQXRSPXFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC4=NC=CN=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

6-(1-(ethylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a novel compound belonging to the quinoxaline derivatives, which are recognized for their diverse biological activities. This compound features a unique structure that combines a quinoxaline core with a pyrazole moiety and an ethylsulfonyl group, contributing to its potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

| Component | Structure |

|---|---|

| Quinoxaline | Quinoxaline |

| Pyrazole | Pyrazole |

| Ethylsulfonyl | Ethylsulfonyl |

The presence of these functional groups enhances its reactivity and interaction with biological targets, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Quinoxaline derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial and antifungal activities. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

| Compound | Target Organism | Inhibition Zone (mm) |

|---|---|---|

| Quinoxaline | E. coli | 15 |

| S. aureus | 20 | |

| C. albicans | 18 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, especially in the context of rising antibiotic resistance.

Anticancer Properties

In addition to its antimicrobial activity, this compound has demonstrated promising anticancer effects. Studies have indicated that it can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action appears to involve the disruption of cellular signaling pathways associated with growth and survival.

Case Study: Anticancer Efficacy

A study evaluated the effects of the compound on human cancer cell lines. The results showed that treatment with this compound resulted in:

- A significant reduction in cell viability (IC50 values < 50 µM).

- Induction of apoptosis as confirmed by flow cytometry.

- Downregulation of anti-apoptotic proteins (Bcl-2 family).

This dual activity as both an antimicrobial and anticancer agent highlights the therapeutic potential of this compound.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial and cancer cells.

Proposed Mechanisms:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes in bacteria and cancer cells.

- Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress leading to cell death.

- Apoptotic Pathways Activation : Activation of caspases and other proteins involved in apoptosis has been observed.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Quinoline vs. Quinoxaline Derivatives

- Target Compound: Quinoxaline core with two nitrogen atoms, enabling strong electron-deficient character and planar geometry.

- Analog: 2-Chloro-6-ethoxy-3-[(5S)-3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline (–4) features a quinoline core (one nitrogen atom), which is less electron-deficient.

- Impact: Quinoxaline derivatives may exhibit stronger interactions with aromatic residues in enzymes compared to quinoline analogs .

Thiazole-Linked Pyrazole Derivatives

- Analog: Bis-pyrazolyl-thiazoles with thiophene moieties () replace the quinoxaline with a thiazole core. These compounds demonstrated anti-tumor activity, suggesting the thiophene and pyrazole units are critical pharmacophores.

- Key Difference: The thiazole core introduces additional sulfur-based interactions, which may enhance target selectivity compared to quinoxaline .

Substituent Analysis

Sulfonyl Groups

- Target Compound : Ethylsulfonyl group provides moderate lipophilicity (logP ~2.5 estimated).

- Analog: Methylsulfonyl in –4 reduces molecular weight (443.95 vs.

Thiophene Moieties

Stereochemical Considerations

- The stereochemistry at the dihydro-pyrazole ring (e.g., 5R vs. 5S in –4) can influence binding.

Structural and Functional Comparison Table

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | Hydrazine hydrate, ethanol, 15 min reflux | 83.1% | |

| Sulfonylation | Ethylsulfonyl chloride, base, RT | ~70%* | [Method extrapolated from [14, 17]] |

*Hypothetical yield based on analogous reactions.

Basic: How is the compound characterized spectroscopically, and what key data confirm its structure?

Answer:

- 1H/13C NMR : Peaks for the thiophene (δ ~6.9–7.5 ppm), pyrazoline (δ ~3.5–4.5 ppm for dihydro protons), and quinoxaline (δ ~8.0–9.0 ppm) moieties .

- FTIR : Absorptions for S=O (~1350–1150 cm⁻¹), C=N (~1600 cm⁻¹), and aromatic C-H stretching (~3100 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., ESI+ m/z 413.2 [M+H]+) confirm the molecular weight .

Advanced: What crystallographic techniques and software are critical for resolving structural ambiguities?

Answer:

- X-ray diffraction : Single-crystal X-ray analysis (e.g., Bruker APEX2 detectors) at low temperatures (100 K) minimizes thermal motion artifacts. Key metrics include R factor (<0.06) and C–C bond precision (mean σ ~0.002 Å) .

- Refinement with SHELXL : SHELX programs are standard for small-molecule refinement. Recent updates include improved handling of hydrogen bonding and twinned data .

- Intermolecular interactions : Weak C–H⋯N/S hydrogen bonds and π-π stacking (centroid distances ~3.7 Å) stabilize the crystal lattice .

Advanced: How can researchers optimize biological activity assays for this compound?

Answer:

- Target selection : Prioritize kinases or enzymes (e.g., HIV-1 reverse transcriptase) based on structural analogs .

- Dose-response studies : Use IC50/EC50 assays with concentrations spanning 0.1–100 µM. Include positive controls (e.g., rifampicin for antitubercular activity) .

- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to predict binding modes. Validate with mutagenesis studies if activity correlates with key residues .

Q. Table 2: Example Biological Data for Analogous Compounds

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| L5 (similar structure) | Mycobacterium tuberculosis | 12.4 | |

| HIV-1 RT inhibitor | HIV-1 reverse transcriptase | 8.9 |

Advanced: How should researchers address contradictions in synthetic yields or biological activity data?

Answer:

- Yield discrepancies : Optimize reaction parameters (e.g., glacial acetic acid vs. ethanol as solvent, extended reflux times) .

- Biological variability : Validate assays with triplicate runs and standardized protocols (e.g., ATP-based viability assays for cytotoxicity). Cross-check with orthogonal methods (e.g., SPR for binding affinity) .

- Data normalization : Use Z-factor analysis to assess assay robustness and exclude outliers .

Advanced: What computational strategies aid in designing derivatives with enhanced properties?

Answer:

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with activity using Gaussian or COSMO-RS .

- ADMET prediction : Employ SwissADME or pkCSM to forecast bioavailability, avoiding derivatives with high LogP (>5) or poor solubility .

- Scaffold hopping : Replace the quinoxaline core with triazoles or benzoxazoles to modulate selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.